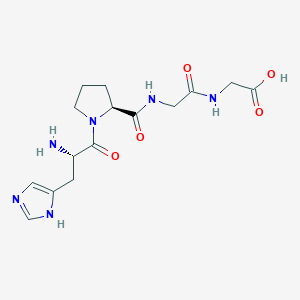
L-Histidyl-L-prolylglycylglycine
Descripción
L-Histidyl-L-prolylglycylglycine (His-Pro-Gly-Gly) is a tetrapeptide composed of the amino acids histidine, proline, and two glycine residues. This sequence confers unique structural and functional properties:
- Histidine: Contains an imidazole side chain, enabling pH buffering and metal-ion coordination.
- Proline: A cyclic amino acid that introduces conformational rigidity, influencing secondary structures like β-turns.
- Glycine: Provides flexibility due to its small size and lack of a side chain.
Peptides with similar sequences are often studied for their stability, bioavailability, and interactions with biological targets .
Propiedades
Número CAS |
263255-51-2 |
|---|---|
Fórmula molecular |
C15H22N6O5 |
Peso molecular |
366.37 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H22N6O5/c16-10(4-9-5-17-8-20-9)15(26)21-3-1-2-11(21)14(25)19-6-12(22)18-7-13(23)24/h5,8,10-11H,1-4,6-7,16H2,(H,17,20)(H,18,22)(H,19,25)(H,23,24)/t10-,11-/m0/s1 |
Clave InChI |
MNQPHDJYSZIOQT-QWRGUYRKSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Análisis de las reacciones químicas
Tipos de reacciones
L-Histidil-L-prolil-glicil-glicina puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El residuo de histidina puede oxidarse para formar derivados de histidina.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del péptido.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el ditiotreitol para la reducción y diversos derivados de aminoácidos para las reacciones de sustitución. Las condiciones de reacción, como el pH, la temperatura y la elección del disolvente, se optimizan en función del resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en el péptido. Por ejemplo, la oxidación del residuo de histidina puede producir sulfóxido de histidina o sulfona de histidina, mientras que las reacciones de sustitución pueden dar lugar a péptidos con secuencias de aminoácidos alteradas.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-L-prolylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the histidine residue can produce histidine sulfoxide or histidine sulfone, while substitution reactions can yield peptides with altered amino acid sequences .
Aplicaciones Científicas De Investigación
L-Histidil-L-prolil-glicil-glicina tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.
Biología: Se investiga su posible papel en la señalización celular y las interacciones proteicas.
Mecanismo De Acción
El mecanismo de acción de L-Histidil-L-prolil-glicil-glicina implica su interacción con objetivos moleculares y vías específicas. El péptido puede unirse a los receptores en la superficie de las células, desencadenando cascadas de señalización que conducen a diversos efectos biológicos. Por ejemplo, puede promover la síntesis de colágeno y la reparación de tejidos activando vías implicadas en la producción de la matriz extracelular .
Comparación Con Compuestos Similares
Structural Analogues
Table 1: Structural Comparison of Selected Peptides
| Compound Name | Sequence/Structure | Molecular Weight (Da) | Key Features |
|---|---|---|---|
| L-Histidyl-L-prolylglycylglycine | His-Pro-Gly-Gly | ~424.44* | Rigid proline, flexible glycine termini |
| Phenylpropionylglycine | N-(3-Phenylpropionyl)-glycine | 207.22 | Acylated glycine; urinary metabolite |
| L-Prolylglycyl-L-prolyl... | Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu | ~855.92† | Extended chain with charged residues |
| Histidylglycyl-α-Glutamyl... | His-Gly-Glu-Phe-Ala-Pro-Gly... | ~2200‡ | Long chain with metal-binding motifs |
*Calculated based on residue masses. †From . ‡Estimated from .
Key Observations :
- Chain Length : Shorter peptides like His-Pro-Gly-Gly may exhibit faster absorption but lower target specificity compared to longer chains (e.g., ’s 15-mer peptide) .
- Conformation : Proline-rich peptides (e.g., His-Pro-Gly-Gly) resist proteolytic degradation better than linear sequences, as seen in studies on proline-containing drug candidates .
- Functional Groups : Histidine’s imidazole group differentiates His-Pro-Gly-Gly from acylated glycines (e.g., Phenylpropionylglycine, ), which lack metal-binding capacity but are stable in acidic environments .
Table 2: Property Comparison
Insights :
- Stability : Proline’s rigidity in His-Pro-Gly-Gly may enhance stability in physiological conditions, similar to cyclic drug peptides analyzed via HPLC methods () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


